Icaridin

Descripción

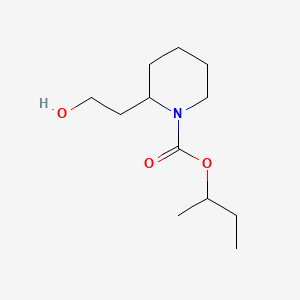

Icaridin, also known as Pthis compound or hydroxy-ethyl isobutyl piperidine carboxylate, is a cyclic amine and a member of the piperidine chemical family. Piperidines are structural components of [piperine], which is a plant extract from the genus Piper , or pepper. This compound has been commonly used as a topically-applied insect repellent in various countries but was officially licensed for use in the United States in 2001 and Canada in 2012. This compound was synthesized by Bayer in the 1980s based on molecular modeling. It is considered to be the first choice of repellent by the Public Health Agency of Canada’s Canadian Advisory Committee on Tropical Medicine and Travel for travelers six months to 12 years of age. This compound is reported to be less irritating than [Diethyltoluamide], another common insect repellant, and products containing up to 20% of this compound are considered safe for long-term use in adults.

This compound is a small molecule drug with a maximum clinical trial phase of II.

This compound, also known as pthis compound, KBR 3023, under the INCI name hydroxyethyl isobutyl piperidine carboxylate, and the trade names Bayrepel and Saltidin, is an insect repellent. It has broad efficacy against different insects and is almost colorless and odorless.

pthis compound is the (R,S)-isomer; an insect repellent

Structure

2D Structure

Propiedades

IUPAC Name |

butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHULAHOXSSASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034227 | |

| Record name | Icaridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Picaridin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

296 °C, BP: 208 °C at 1013 hPa | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07 at 20 °C | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C | |

| Record name | Picaridin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

119515-38-7 | |

| Record name | Icaridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119515-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icaridin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119515387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icaridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinecarboxylic Acid, 2-(2-hydroxyethyl)-, 1-methylpropylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICARIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N51GQX0837 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -170, < -170 °C | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Icaridin's Interaction with Insect Olfactory Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icaridin (also known as Pthis compound) is a highly effective and widely used synthetic insect repellent. Its mode of action is multifaceted, primarily targeting the insect's olfactory system to disrupt host-seeking behavior. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound interacts with insect olfactory receptors (ORs). We consolidate quantitative data from key studies, present detailed experimental protocols for assessing these interactions, and visualize the underlying biological pathways and experimental workflows. The evidence points to a complex mechanism involving the inhibition of odorant-induced responses, potential allosteric modulation of the olfactory receptor co-receptor (Orco), and physical interaction with odorant-binding proteins.

Core Mechanism of Action at the Olfactory Receptor Level

The insect olfactory system is a exquisitely sensitive apparatus for detecting volatile chemical cues. Odorant receptors, which are heteromeric ligand-gated ion channels, are central to this process. These receptors are typically composed of a variable, odorant-specific subunit (ORx) and a highly conserved, obligatory co-receptor known as Orco.[1][2] The current understanding of this compound's mechanism of action suggests several non-mutually exclusive strategies at the molecular level.

-

Inhibition of Odorant-Induced Receptor Activation: A primary mechanism is the inhibition of responses from ORs that normally detect attractant host cues. Studies on Aedes aegypti ORs expressed in Xenopus oocytes have shown that this compound does not activate these receptors on its own but strongly inhibits the inward currents generated by their cognate odorants.[3][4][5] This suggests an antagonistic action, effectively rendering the insect "blind" to attractive chemical signals.

-

Modulation of the Orco Co-Receptor: The broad-spectrum efficacy of this compound against diverse mosquito species and the inhibition of functionally divergent ORs point towards a potential interaction with the conserved Orco subunit.[5][6] While direct evidence for this compound binding to Orco is still being investigated, the concept of allosteric modulation of the ORco channel by other compounds is well-established.[7][8][9][10] Such an interaction could non-competitively inhibit the entire OR complex, explaining its wide-ranging effects.

-

Odorant-Binding Protein (OBP) Interaction: Before an odorant molecule reaches an OR, it is typically solubilized and transported through the sensillar lymph by Odorant-Binding Proteins (OBPs). Crystallographic and biophysical studies have demonstrated that this compound binds to the Anopheles gambiae OBP1 (AgamOBP1).[3] This interaction occurs at the same site as the repellent DEET and also at a novel secondary site.[3] By binding to OBPs, this compound may prevent host odorants from reaching the receptors or alter the chemical profile of the host scent.

-

Masking and Volatility Reduction: Research on Anopheles coluzzii suggests a physicochemical mechanism where this compound reduces the volatility of attractive odorants present on the skin.[2][11] By preventing these molecules from evaporating and reaching the mosquito's antennae, this compound effectively "masks" the host's chemical signature.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from functional studies of this compound's effect on insect olfactory pathway components.

| Receptor/Protein | Insect Species | Experimental System | Ligand(s) | This compound Effect | IC50 / Kd | Citation(s) |

| AaOR2 + AaOR7 | Aedes aegypti | Xenopus oocyte (TEVC) | Indole | Inhibition | ~3.0 x 10⁻⁴ M | [3][4] |

| AaOR8 + AaOR7 | Aedes aegypti | Xenopus oocyte (TEVC) | (R)-(-)-1-octen-3-ol | Inhibition | ~3.2 x 10⁻⁴ M | [3][4] |

| CquiOR21 + CquiOrco | Culex quinquefasciatus | Xenopus oocyte (TEVC) | Skatole | Inhibition (Outward Current) | Not determined | [12] |

| AgamOBP1 | Anopheles gambiae | Isothermal Titration Calorimetry | This compound | Binding | Kd1 = 0.034 mM; Kd2 = 0.714 mM | [3] |

| Orco-expressing ORNs | Anopheles coluzzii | in vivo Calcium Imaging | Human-derived odorants | Weak activation (high conc.); Inhibition of odorant response | Not determined | [8][13] |

Signaling Pathways and Logical Relationships

The interaction between this compound, odorants, and the olfactory receptor complex can be visualized as a series of potential modulatory events.

Caption: Proposed mechanisms of this compound action on insect olfactory receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on olfactory receptors. The following sections describe workflows for key experimental approaches.

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This electrophysiological technique is the gold standard for functionally characterizing insect ORs in a heterologous system, allowing for precise measurement of ion channel activity.[5][14][15][16][17]

Experimental Workflow Diagram

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

-

cRNA Microinjection: Synthesized cRNA for the target ORx and the co-receptor Orco (e.g., 25-50 ng each) are co-injected into the oocyte cytoplasm.

-

Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression and insertion into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with Ringer's buffer.

-

The oocyte is impaled with two glass microelectrodes filled with 3M KCl, one to measure membrane potential and one to inject current.

-

The membrane potential is clamped at a holding potential, typically -80mV.

-

-

Compound Application:

-

Agonist Response: The cognate odorant for the expressed ORx is applied via perfusion for a set duration (e.g., 20 seconds) to establish a baseline response current.

-

This compound Inhibition: To determine the IC50, oocytes are pre-incubated with varying concentrations of this compound for 1-2 minutes, followed by co-application of the agonist with the same concentration of this compound.

-

Washout: A thorough washout with buffer is performed between applications to allow the receptor to return to its resting state.

-

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control agonist response. The percent inhibition is calculated and plotted against the this compound concentration to determine the IC50 value using a sigmoidal dose-response fit.

in vivo Calcium Imaging

This technique allows for the visualization of odor-evoked activity in populations of olfactory sensory neurons (OSNs) in a living insect, providing high spatial and temporal resolution.[8][11][18][19][20]

Experimental Workflow Diagram

Caption: Workflow for in vivo Calcium Imaging of mosquito olfactory neurons.

Methodology:

-

Animal Model: A transgenic mosquito line expressing a genetically encoded calcium indicator (GECI), such as GCaMP6f, under the control of an OSN-specific promoter (e.g., Orco) is used.[19]

-

Mosquito Preparation:

-

A 3-7 day old female mosquito is anesthetized (e.g., cold-induced).

-

The mosquito is mounted in a pipette tip or on a custom holder using dental wax or glue, with its head and antennae exposed and immobilized.

-

-

Imaging:

-

The preparation is placed on the stage of an upright fluorescence microscope equipped with a camera.

-

The antenna is brought into focus, and a baseline fluorescence level is recorded.

-

-

Odorant Delivery:

-

An olfactometer delivers a continuous stream of charcoal-filtered, humidified air over the antenna.

-

A computer-controlled solenoid valve switches this stream to an odorant-laden airstream for a precise duration (e.g., 500 ms (B15284909) to 1 s). The odorant source is a filter paper loaded with a known dilution of the test compound (e.g., this compound, a host odorant, or a mixture).

-

-

Data Acquisition and Analysis:

-

Image series are captured before, during, and after the odor stimulus.

-

Videos are corrected for movement artifacts.

-

Regions of interest (ROIs) corresponding to individual glomeruli in the antennal lobe or specific zones on the antenna are selected.

-

The change in fluorescence (ΔF) relative to the baseline fluorescence (F) is calculated for each ROI (ΔF/F).

-

The ΔF/F values are used to generate heatmaps and temporal traces of neuronal activity.

-

Single Sensillum Recording (SSR)

SSR is a powerful extracellular electrophysiology technique used to record the action potentials from one or a few OSNs housed within a single olfactory sensillum on the insect's antenna.[4][21][22][23]

Experimental Workflow Diagram

Caption: Workflow for Single Sensillum Recording (SSR) experiments.

Methodology:

-

Insect Preparation:

-

An insect is anesthetized and mounted in a holder (e.g., a truncated pipette tip) with wax or clay, exposing the head and antennae.

-

The antenna is stabilized on a small platform (e.g., a coverslip) using double-sided tape or fine glass capillaries.

-

-

Electrode Placement:

-

A sharpened tungsten or glass reference electrode is inserted into a non-olfactory part of the insect, typically the compound eye.

-

A second, high-impedance tungsten recording electrode, sharpened to a fine point, is carefully maneuvered using a micromanipulator to make contact with and penetrate the cuticle of a single olfactory sensillum.

-

-

Signal Recording:

-

The electrical signal is amplified, filtered, and recorded using specialized software. The spontaneous firing rate of the neuron(s) within the sensillum is recorded.

-

-

Odor Stimulation:

-

A constant flow of purified, humidified air is directed over the antenna.

-

A pulse of odorant-laden air is injected into this constant stream. The odorant source is typically a piece of filter paper loaded with a specific dilution of the test compound (e.g., this compound or an attractant) inside a Pasteur pipette.

-

-

Data Analysis:

-

The number of action potentials (spikes) is counted in a defined time window before and after the stimulus.

-

The response is calculated as the change in spike frequency (in Hz) from the spontaneous firing rate. Dose-response curves can be generated by testing a range of odorant and this compound concentrations.

-

Conclusion

The mechanism of action for this compound is not based on a single molecular interaction but rather a combination of effects that disrupt the insect's ability to perceive host cues. The primary mode of action appears to be the inhibition of odorant-gated ion channels, likely through modulation of the conserved Orco co-receptor, which effectively scrambles the olfactory signal. This is potentially complemented by upstream effects, including the sequestration of odorants by OBPs in the sensillar lymph and a physicochemical "masking" effect that reduces the volatility of attractants on the skin. The continued application of the detailed protocols described herein across a wider range of insect species and olfactory receptors will be critical for a more complete understanding of this repellent's function and for the rational design of next-generation vector control agents.

References

- 1. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pthis compound - Wikipedia [en.wikipedia.org]

- 3. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. Positive Allosteric Modulation of Insect Olfactory Receptor Function by ORco Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Positive Allosteric Modulation of Insect Olfactory Receptor Function by ORco Agonists [frontiersin.org]

- 10. Allosteric antagonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Imaging of Anopheles coluzzii Mosquito Antennae Expressing the Calcium Indicator GCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DEET and other repellents are inhibitors of mosquito odorant receptors for oviposition attractants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calcium Imaging of Anopheles coluzzii Mosquito Antennae Expressing the Calcium Indicator GCaMP6f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. molbio.princeton.edu [molbio.princeton.edu]

- 21. youtube.com [youtube.com]

- 22. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]

- 23. Single sensillum recording - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Picaridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picaridin, also known as this compound, is a widely used synthetic insect repellent belonging to the piperidine chemical family.[1] Developed by Bayer in the 1980s, it serves as an effective alternative to DEET (N,N-Diethyl-meta-toluamide) with a favorable safety and cosmetic profile.[2][3] This technical guide provides a comprehensive overview of the chemical structure of Pthis compound, a detailed exploration of its stereoisomers, and methodologies for its synthesis, efficacy testing, and toxicological evaluation.

Chemical Structure of Pthis compound

Pthis compound is a colorless and nearly odorless liquid with the chemical name 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester.[4][3] It is a derivative of piperidine, a saturated heterocyclic amine, which is also a structural component of piperine, the compound responsible for the pungency of black pepper.[1]

Table 1: Chemical and Physical Properties of Pthis compound

| Property | Value |

| IUPAC Name | butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate |

| Synonyms | This compound, KBR 3023, Bayrepel, Saltidin[5] |

| CAS Number | 119515-38-7[5] |

| Molecular Formula | C₁₂H₂₃NO₃[5] |

| Molecular Weight | 229.32 g/mol [5] |

| Appearance | Colorless liquid[5] |

| Odor | Nearly odorless[5] |

| Melting Point | < -170 °C[5] |

| Boiling Point | 296 °C[5] |

| Solubility in Water | 0.82 g/100 mL[5] |

| Solubility in Acetone | 752 g/100mL[5] |

Stereoisomers of Pthis compound

Pthis compound possesses two stereocenters, giving rise to four possible stereoisomers. These stereocenters are located at the C2 position of the piperidine ring and the chiral carbon of the sec-butyl group. The four stereoisomers consist of two pairs of enantiomers, which are diastereomers to each other. Commercial Pthis compound is a racemic mixture of two diastereomers, present in roughly equal proportions.

The configuration at the stereocenter alpha to the nitrogen within the piperidine ring plays a crucial role in the repellent activity of the molecule. Research has indicated that the (S) configuration at this position is essential for effective repellency. Computational chemistry studies have identified the "RS" isomer as the most active of the four stereoisomers.

Caption: Logical relationship of Pthis compound and its stereoisomers.

Experimental Protocols

Synthesis of Pthis compound

The synthesis of Pthis compound is a multi-step process that can be adapted from patent literature. The key steps involve the preparation of the piperidine precursor and its subsequent reaction with a chloroformate.

4.1.1. Preparation of 2-(2-hydroxyethyl)piperidine

This intermediate can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.

-

Reaction: 2-Pyridineethanol is hydrogenated in the presence of a suitable catalyst (e.g., platinum oxide) and a solvent (e.g., methanol) under hydrogen pressure.

-

Conditions: The reaction is typically carried out at elevated temperature and pressure.

-

Purification: The resulting 2-(2-hydroxyethyl)piperidine is purified by distillation.

4.1.2. Preparation of sec-Butyl Chloroformate

This reagent is prepared by reacting sec-butanol with phosgene or a phosgene equivalent.

-

Reaction: sec-Butanol is reacted with a phosgenating agent in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or toluene).

-

Conditions: The reaction is typically carried out at low temperatures to control exothermicity.

-

Purification: The product is purified by distillation under reduced pressure.

4.1.3. Synthesis of Pthis compound

The final step involves the condensation of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate.

-

Reaction: 2-(2-hydroxyethyl)piperidine is reacted with sec-butyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., water or an organic solvent).

-

Conditions: The reaction temperature is controlled to ensure complete reaction and minimize side products.

-

Purification: The crude Pthis compound is purified by extraction and subsequent distillation under reduced pressure.

Caption: Simplified workflow for the synthesis of Pthis compound.

Separation of Stereoisomers

The separation of Pthis compound's stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

-

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

-

Method Development: A systematic approach to method development involves screening various chiral columns and mobile phases.

-

Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic or basic modifier may be necessary to improve peak shape and resolution.

-

-

Validation: A validated chiral HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.

Repellent Efficacy Testing

The Klun and Debboun (K&D) module is a standardized apparatus for the quantitative evaluation of insect repellent efficacy on human subjects.[6]

-

Apparatus: The K&D module consists of multiple test cells that allow for the simultaneous comparison of different repellent doses or formulations and a control.

-

In Vivo Protocol:

-

Subject Preparation: A defined area of a volunteer's skin (e.g., forearm) is marked for repellent application.

-

Repellent Application: A precise dose of the repellent formulation is applied evenly to the marked skin area.

-

Mosquito Exposure: The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes at specific time intervals after application.

-

Data Collection: The primary endpoint is the "complete protection time," defined as the time from repellent application until the first confirmed mosquito bite.

-

-

In Vitro Adaptation: The K&D module can be adapted for in vitro screening by coupling it with a membrane-blood reservoir. This allows for high-throughput screening of potential repellent compounds without the use of human subjects.[6]

Caption: Experimental workflow for repellent efficacy testing.

Toxicological Evaluation

Toxicological studies are conducted to assess the safety of Pthis compound for human use. These studies are typically performed following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

4.4.1. Acute Dermal Toxicity (OECD 402)

This study provides information on the health hazards arising from a single, short-term dermal exposure to a substance.[7][8]

-

Test Animals: Typically adult rats of a single sex.[6]

-

Procedure:

-

A single dose of the test substance is applied to a shaved area of the animal's skin (approximately 10% of the body surface area).[5]

-

The application site is covered with a porous gauze dressing for 24 hours.[7]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[7]

-

A gross necropsy is performed on all animals at the end of the study.[5]

-

4.4.2. Chronic Toxicity Studies (OECD 452)

These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.[9][10]

-

Test Animals: Typically rodents (e.g., rats).[11]

-

Procedure:

-

The test substance is administered daily to several groups of animals at different dose levels for an extended period (e.g., 12 months).[9]

-

Animals are observed daily for signs of toxicity.[11]

-

Regular measurements of body weight, food and water consumption, hematology, and clinical chemistry are performed.[11]

-

At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.[11]

-

Table 2: Summary of Toxicological Data for Pthis compound

| Toxicity Test | Species | Results |

| Acute Oral LD₅₀ | Rat | 4743 mg/kg[9] |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg[4] |

| Skin Irritation | Human, Rabbit | Not an irritant[4] |

| Eye Irritation | Rabbit | Slight to moderate irritant[4] |

| Skin Sensitization | Guinea Pig | Not a sensitizer[4] |

| Chronic Dermal Toxicity (1-year) | Dog | NOAEL >200 mg/kg/day |

| Carcinogenicity | Rat, Mouse | Not carcinogenic |

| Reproductive/Developmental Toxicity | Rat, Rabbit | No adverse effects |

NOAEL: No-Observed-Adverse-Effect Level

Conclusion

Pthis compound is a well-established and effective insect repellent with a strong safety profile. Its chemical structure, characterized by two stereocenters, gives rise to four stereoisomers with varying degrees of repellent activity. The synthesis of Pthis compound involves established chemical transformations, and standardized protocols are available for the evaluation of its efficacy and toxicity. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with this important compound. Further research focusing on the large-scale, cost-effective separation of the most active stereoisomers could lead to the development of even more potent and targeted insect repellent formulations.

References

- 1. Page loading... [guidechem.com]

- 2. Field Evaluation of Pthis compound Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pthis compound Technical Fact Sheet [npic.orst.edu]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. scribd.com [scribd.com]

- 8. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

An In-depth Technical Guide to the Synthesis of Icaridin from Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic methodologies for the production of Icaridin (also known as Pthis compound), a leading active ingredient in insect repellents. The focus is on the industrially significant pathway commencing from a pyridine precursor, which is subsequently converted to a key piperidine derivative. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development in this field.

Introduction

This compound, chemically known as sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a highly effective and widely used insect repellent.[1][2][3][4] Its popularity stems from its broad efficacy, favorable safety profile, and cosmetic properties.[1][5] The synthesis of this compound is a multi-step process that has been optimized for large-scale industrial production.[6] This guide will dissect the primary synthetic route, which begins with the catalytic hydrogenation of a pyridine derivative to form the core piperidine structure.

Primary Industrial Synthesis Pathway

The most common and economically viable method for synthesizing this compound involves a three-step process starting from 2-pyridineethanol.[6][7] This pathway is characterized by its efficiency and the ability to produce high-purity this compound.[6][7] The key stages are:

-

Catalytic Hydrogenation of 2-pyridineethanol to 2-piperidineethanol.

-

Formation of sec-Butyl Chloroformate from isobutanol.

-

Condensation Reaction between 2-piperidineethanol and sec-butyl chloroformate to yield this compound.

The overall synthesis can be visualized as follows:

Caption: Industrial synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of this compound synthesis, compiled from various sources.

Table 1: Catalytic Hydrogenation of 2-Pyridineethanol

| Parameter | Value | Reference |

| Starting Material | 2-Pyridineethanol | [5][7][8] |

| Catalyst | Raney Nickel | [5][7][8] |

| Solvent | Toluene | [5][7] |

| Hydrogen Pressure | 4 MPa | [5][7] |

| Temperature | 60°C | [5][7] |

| Reaction Time | 6 hours | [5][7] |

| Conversion | >99% | [5][7] |

Table 2: Synthesis of sec-Butyl Chloroformate

| Parameter | Value | Reference |

| Starting Materials | Isobutanol, Triphosgene/Phosgene | [6][7] |

| Catalyst | Organic Base (e.g., Triethylamine) | [6][8] |

| Solvent | Dichloromethane, Toluene, THF | [8] |

| Yield | 98% | [5] |

| Purity | 98-99% | [8] |

Table 3: Condensation Reaction to form this compound

| Parameter | Value | Reference |

| Reactants | 2-Piperidineethanol, sec-Butyl Chloroformate | [5][9] |

| Solvent | Dichloromethane, Toluene | [5][9] |

| Deacidifying Agent | Liquid Caustic Soda | [9] |

| Temperature | Room Temperature to 80°C | [5][9] |

| Yield | 87% | [5] |

| Final Purity | >97% | [5][6] |

Detailed Experimental Protocols

The following are detailed experimental methodologies for the three key stages in the synthesis of this compound.

Experiment 1: Preparation of 2-Piperidineethanol

This procedure details the catalytic hydrogenation of 2-pyridineethanol.

-

Apparatus: A 1-liter high-pressure stainless steel autoclave equipped with a stirrer.

-

Reagents:

-

2-Pyridineethanol: 100 g

-

Toluene (solvent): 400 g

-

Raney Nickel (catalyst): 5 g

-

Nitrogen gas

-

Hydrogen gas

-

-

Procedure:

-

The autoclave is charged with 100 g of 2-pyridineethanol, 400 g of toluene, and 5 g of Raney Nickel catalyst.[5][7]

-

The reactor is sealed and the air inside is purged by replacing it with nitrogen three times.[5][7]

-

The nitrogen is then replaced with hydrogen gas twice.[5][7]

-

Reaction completion is monitored by gas chromatography, with the reaction being stopped when the 2-pyridineethanol content is less than 1%.[5][10]

-

After cooling and depressurization, the catalyst is filtered off to yield a solution of 2-piperidineethanol in toluene.

-

Experiment 2: Preparation of sec-Butyl Chloroformate

This procedure describes the formation of the chloroformate intermediate.

-

Apparatus: A standard reaction vessel with stirring.

-

Reagents:

-

Procedure:

-

Isobutanol is dissolved in an organic solvent in the reaction vessel.

-

An organic base is added as a catalyst.[6]

-

Triphosgene or phosgene is added portion-wise while maintaining temperature control.

-

The reaction mixture is stirred until completion.

-

The resulting organic phase is washed with water and then with a saturated brine solution.[5]

-

The organic layer is dried with anhydrous sodium sulfate and filtered.[5]

-

The solvent is removed by evaporation, and the crude product can be purified by vacuum distillation to a purity of 98-99%.[8]

-

Experiment 3: Synthesis of this compound (Condensation)

This final step involves the formation of the this compound molecule.

-

Apparatus: A 100-liter reaction kettle with stirring.

-

Reagents:

-

Procedure:

-

A solution of 2-piperidineethanol in a suitable organic solvent like dichloromethane is placed in the reaction kettle.[5]

-

sec-Butyl chloroformate is added dropwise to the stirred solution. Simultaneously, an alkali solution is added to neutralize the hydrochloric acid formed during the reaction.[5][8] The temperature is typically controlled between 40°C and 80°C.[5]

-

The addition is controlled over 1 to 6 hours, after which the mixture is stirred for an additional hour to ensure complete reaction.[5]

-

The reaction mixture is then washed twice with purified water and once with saturated brine.[5]

-

The organic phase is dried over anhydrous sodium sulfate and filtered.[5]

-

The solvent is evaporated and recycled.[5]

-

The remaining crude this compound is purified by vacuum distillation, collecting the fraction at 148-152°C/5mmHg to obtain the final product with a purity of over 97%.[5]

-

Alternative Synthetic Considerations

While the pathway from 2-pyridineethanol is dominant, it is conceptually a synthesis from a pyridine derivative that is converted to a piperidine derivative. Other patented methods describe variations in the condensation step, such as using a two-phase system with an inorganic base like sodium hydroxide.[5][8] Research into alternative routes often focuses on improving stereoselectivity, as this compound has two chiral centers, resulting in four possible stereoisomers.[6] The biological activity of these isomers can vary, making stereoselective synthesis a topic of academic and industrial interest.

Conclusion

The synthesis of this compound from piperidine derivatives is a well-established and highly optimized process, central to the production of this key insect repellent. The primary industrial route, involving the hydrogenation of 2-pyridineethanol followed by condensation with sec-butyl chloroformate, provides high yields and purity. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, providing a solid foundation for both production and further innovation in the synthesis of this compound and related compounds.

References

- 1. A deeper look into this compound – MOSQUITMED [mosquitmed.com]

- 2. This compound | C12H23NO3 | CID 125098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pthis compound Technical Fact Sheet [npic.orst.edu]

- 4. Pthis compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy this compound | 119515-38-7 | >98% [smolecule.com]

- 7. Method for preparing insect repellant this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102167681A - Method for preparing insect repellant this compound - Google Patents [patents.google.com]

- 9. Manufacturing Technology - >97%TC this compound or Pthis compound [chinathis compound.com]

- 10. CN102167681B - Method for preparing insect repellant this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Icaridin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Icaridin (also known as Pthis compound), a widely used insect repellent. The information is presented to support research, development, and formulation activities.

Core Physicochemical Properties

This compound is a synthetic compound derived from piperidine.[1] Its chemical and physical properties are critical to its efficacy, safety, and formulation characteristics. A summary of these properties is provided in the tables below.

| Identifier | Value | Source |

| Chemical Name | butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | [2] |

| CAS Number | 119515-38-7 | [2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2] |

| Molecular Weight | 229.32 g/mol | [2] |

Table 1: General Chemical Information for this compound

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless to pale yellow liquid | Ambient | [2][3] |

| Odor | Nearly odorless | Ambient | [2][4] |

| Melting Point | < -170 °C | - | [2][5] |

| Boiling Point | 296 °C | 1013 hPa | [2][4][5] |

| Density | 1.07 g/cm³ | 20 °C | [2][4][6] |

| Vapor Pressure | 0.00044 mmHg | 25 °C | [2][6][7] |

| pKa | Not applicable (non-ionizable) | - | [8] |

| Octanol-Water Partition Coefficient (logP) | 2.11 - 2.23 | 20 °C | [2][4] |

Table 2: Key Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound in various solvents is a crucial factor for the development of effective and stable formulations.

| Solvent | Solubility | Temperature | pH | Source(s) |

| Water | 8.2 g/L | 20 °C | 4-9 | [8] |

| Water (unbuffered) | 8.6 g/L | 20 °C | - | [8] |

| Ethanol | Miscible | 20 °C | - | [3][5] |

| Acetone | 7520 g/L | 20 °C | - | [7] |

| n-Heptane | >250 g/L | 20 °C | - | [8] |

| Xylene | >250 g/L | 20 °C | - | [8] |

| Dichloromethane | >250 g/L | 20 °C | - | [8] |

| 2-Propanol | >250 g/L | 20 °C | - | [8] |

| 1-Octanol | >250 g/L | 20 °C | - | [8] |

| Polyethylene Glycol | >250 g/L | 20 °C | - | [8] |

| Dimethyl Sulfoxide (DMSO) | >250 g/L | 20 °C | - | [9] |

Table 3: Solubility of this compound in Various Solvents

Experimental Protocols

The determination of the physicochemical properties of chemical substances follows standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Determination of Water Solubility (OECD Guideline 105)

Two primary methods are described for determining water solubility, depending on the expected solubility range. For a substance like this compound with solubility above 10⁻² g/L, the Flask Method is appropriate.[5]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

The procedure is repeated to ensure the results are reproducible.

Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

The Shake Flask Method is a widely used technique for determining the octanol-water partition coefficient.[2]

Principle: A solution of the test substance in either n-octanol or water is mixed with the other immiscible solvent in a vessel. After shaking to allow for partitioning and reaching equilibrium, the concentration of the substance in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

The solution is placed in a separatory funnel or centrifuge tube, and the other phase is added.

-

The vessel is shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as P = Coctanol / Cwater. The logarithm of P is reported as logP.

Signaling Pathway and Experimental Workflow Visualization

Insect Olfactory Signaling Pathway

This compound functions as a repellent by interacting with the insect's olfactory system. It is believed to act on odorant receptors (ORs) located on the antennae of insects. The binding of this compound to these receptors disrupts the insect's ability to detect attractants from a host. The general mechanism involves a heterodimeric complex of a specific odorant receptor (OrX) and a highly conserved co-receptor (Orco), which together form a ligand-gated ion channel.

Caption: Generalized insect olfactory signaling pathway activated by this compound.

Experimental Workflow: Determination of Water Solubility (Flask Method)

The following diagram illustrates the key steps in determining the water solubility of this compound using the flask method as outlined in OECD Guideline 105.

Caption: Experimental workflow for determining the water solubility of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. Insect odorant receptors: channeling scent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acri.gov.tw [acri.gov.tw]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 7. mdpi.com [mdpi.com]

- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

Pharmacokinetics and Dermal Absorption of Icaridin: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Icaridin, also known as Pthis compound, is a widely used topical insect repellent effective against a broad spectrum of arthropods. Understanding its pharmacokinetic profile and dermal absorption characteristics is crucial for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound following dermal application.

Pharmacokinetics and Dermal Absorption

The systemic exposure to this compound following topical application is a result of its penetration through the skin barrier. The extent of absorption and subsequent pharmacokinetic profile are influenced by various factors, including the formulation, concentration, and the integrity of the skin.

Dermal Absorption

In Vivo Human Studies

Human studies have demonstrated that this compound is absorbed through the skin, with subsequent excretion primarily in the urine. In a study involving five Japanese adults who used an this compound-containing product, the maximum concentration of this compound in the urine was found to be 50 µg/L, which was detected approximately 9.3 hours after application[1]. Another study utilizing radiolabeled this compound reported that approximately 94% of the absorbed dose was recovered in the urine within 24 hours of administration, indicating significant absorption and rapid urinary excretion of the absorbed compound[1][2].

In Vivo Animal Studies

Studies in rats have provided further insight into the dermal absorption of this compound. Following the dermal application of a low dose of radiolabeled this compound to rats, approximately 60% of the applied dose was absorbed through the skin[1].

Quantitative Data on Dermal Absorption and Urinary Excretion

| Parameter | Species | Dose/Application | Value | Reference |

| Urinary Excretion | Human | Topical application | 94% of absorbed dose excreted within 24 hours | [1][2] |

| Time to Maximum Urinary Concentration (Tmax) | Human | Topical application | ~9.3 hours | [1] |

| Maximum Urinary Concentration (Cmax) | Human | Topical application | 50 µg/L | [1] |

| Dermal Absorption | Rat | Low dose, radiolabeled | ~60% of applied dose | [1] |

Metabolism

The biotransformation of this compound has been investigated in animal models. In rats, a total of 19 metabolites have been identified in both urine and feces following intravenous and dermal administration[1][2]. The primary metabolic pathways involve Phase 1 reactions, including hydroxylation of the piperidine ring or the 2-methylpropyl sidechain, and oxidation of the hydroxyethyl sidechain.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies on this compound pharmacokinetics and dermal absorption.

Human Urinary Excretion Study

Study Design: A study was conducted with five healthy Japanese adult volunteers (aged 20–43 years) who had used commercially available this compound-containing insect repellent products. Urine samples were collected over a period of time after product application.

Analytical Method: The concentration of this compound in urine was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Urine samples were acidified with formic acid and then subjected to solid-phase extraction (SPE) using a modified polystyrene-divinylbenzene polymer for reversed-phase retention.

-

Chromatography: The separation was achieved on a C18 column with a gradient elution.

-

Detection: Detection was performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Method Validation: The analytical method was validated for its limits of detection (LOD) and quantification (LOQ), extraction recovery, and intra- and inter-day precision.

| Parameter | Value |

| LOD | 0.06–0.11 µg/L |

| Extraction Recovery | 74%–88% |

| Intra-day Variation (RSD) | 1.5–17.5% |

| Inter-day Variation (RSD) | 0.9–15.8% |

In Vitro Dermal Permeation Studies

Experimental Workflows

The following diagram illustrates a typical workflow for a human urinary excretion study of this compound.

Caption: Workflow for a human study on this compound urinary excretion.

The following diagram illustrates a generalized workflow for an in vitro dermal permeation study.

Caption: Generalized workflow for an in vitro dermal permeation study.

Conclusion

The available data indicates that this compound undergoes dermal absorption in both humans and rats, with the absorbed compound being rapidly excreted in the urine. While studies have identified several metabolites in rats, further research is needed to fully characterize the pharmacokinetic profile of this compound in humans, particularly regarding plasma concentrations and the identification of human-specific metabolites. Additionally, more detailed quantitative data from in vitro dermal permeation studies would be valuable for refining safety assessments and optimizing formulation development. The methodologies outlined in this guide provide a foundation for conducting further research in these areas.

References

- 1. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]

- 2. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]

An In-depth Technical Guide to Icaridin (CAS 119515-38-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icaridin (also known as Pthis compound) is a highly effective and widely used synthetic insect repellent with a favorable safety profile. Developed in the 1980s, it belongs to the piperidine chemical family and offers broad-spectrum protection against a variety of biting arthropods. This technical guide provides a comprehensive overview of this compound's physicochemical properties, mechanism of action, efficacy, and safety, intended for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Physicochemical Properties

This compound is a colorless and nearly odorless liquid, a characteristic that enhances its cosmetic appeal in topical formulations.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 119515-38-7 | [2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2] |

| Molecular Weight | 229.32 g/mol | [2] |

| IUPAC Name | butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Odor | Nearly odorless / mild characteristic odor | [1][2] |

| Density | 1.07 g/cm³ at 20°C | [1] |

| Melting Point | < -170 °C | [1] |

| Boiling Point | 296 °C at 760 mmHg | [2] |

| Vapor Pressure | 4.43 x 10⁻⁴ mmHg at 25°C | [4] |

| Water Solubility | 8.2 g/L (pH 4-9) at 20°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.23 (pH 4-9) at 20°C | [1] |

Mechanism of Action

The primary mechanism of action of this compound as an insect repellent is through its interaction with the insect olfactory system. It effectively masks the chemical cues that attract insects to their hosts and can also act as a direct repellent.[5][6] The precise molecular interactions are multifaceted and can vary between insect species.

One of the key proposed mechanisms involves the binding of this compound to odorant-binding proteins (OBPs) and odorant receptors (ORs) in the antennae and maxillary palps of insects.[7] For instance, in the malaria mosquito, Anopheles gambiae, this compound has been shown to bind to the odorant binding protein AgamOBP1.[2][7] Crystallographic studies have revealed that this compound binds to the same site as the repellent DEET, as well as to a secondary binding site on this protein.[2][7]

Another proposed mechanism, particularly in Anopheles coluzzii, is that this compound reduces the volatility of attractive human odorants on the skin.[7] This "masking" effect prevents the attractants from reaching the mosquito's olfactory receptors, thereby rendering the host "invisible" to the insect.

Furthermore, research on Culex quinquefasciatus mosquitoes suggests that this compound may interact with the CquiOR136•CquiOrco odorant receptor complex.[7] It is also believed to stimulate sensory hairs on the antennae of mosquitoes, contributing to its repellent effect.[6]

Efficacy

This compound has demonstrated broad-spectrum efficacy against a wide range of biting arthropods. Its protection time is dependent on the concentration of the active ingredient, the formulation, and the insect species.

Efficacy Against Mosquitoes

This compound is highly effective against various mosquito species, which are vectors for diseases such as malaria, dengue, and Zika virus.

| Concentration | Mosquito Species | Protection Time (hours) | Reference(s) |

| 10% | Aedes aegypti | ~3-5 | [5] |

| 20% | Aedes aegypti | Up to 14 | [5] |

| 19.2% | Verrallina lineata | Similar to 20% DEET | [8] |

| 19.2% | Culex annulirostris | >5 (95% protection) | [8] |

| 19.2% | Anopheles spp. | 1 | [8] |

| 20% | Anopheles spp. | Up to 10 (100% protection) | [9] |

Efficacy Against Other Arthropods

This compound is also effective against a variety of other biting insects and ticks.

| Concentration | Arthropod Species | Protection Time (hours) | Reference(s) |

| 20% (Spray) | Ticks | Up to 12 | [5] |

| 20% (Lotion) | Ticks | Up to 14 | [2][5] |

| 20% | Biting Flies, Gnats, Chiggers, Sand Flies | Up to 8 | [5] |

| 20% | Cat Fleas (Ctenocephalides felis) | 9 (complete protection) | [3] |

Safety and Toxicology

This compound has a well-established safety profile, making it a suitable repellent for a wide range of users, including children over six months of age.[6]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

| Test | Species | Result | Reference(s) |

| Acute Oral LD₅₀ | Rat | 4743 mg/kg | [10] |

| Acute Dermal LD₅₀ | Rat | > 5000 mg/kg | [10] |

| Acute Inhalation LC₅₀ | Rat | > 4364 mg/m³ | [10] |

Irritation and Sensitization

This compound is not a skin irritant and is not considered a skin sensitizer.[1] However, it can cause moderate eye irritation.[1]

| Test | Species | Result | Reference(s) |

| Primary Dermal Irritation | Rabbit | Not an irritant | [1] |

| Primary Eye Irritation | Rabbit | Moderately irritating | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [1] |

Repeated-Dose Toxicity

In repeated-dose studies, the primary target organs were the liver and kidneys at high doses.

| Study Duration | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference(s) |

| 14-Week | Rat | Oral | 301 mg/kg/day | 1033 mg/kg/day | Decreased body weight, kidney effects | [11] |

| Subchronic | Rat | Dermal | 200 mg/kg/day | 500 mg/kg/day | Not specified | [11] |

| 2-Year | Rat | Dermal | 200 mg/kg/day | > 200 mg/kg/day | Liver cystic degeneration (non-adverse) | [4][10] |

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Extensive testing has shown that this compound is not carcinogenic, genotoxic, or a reproductive or developmental toxin.

| Test | Result | Reference(s) |

| Carcinogenicity (Rat & Mouse) | No evidence of carcinogenicity | [1] |

| Genotoxicity (e.g., Ames test) | Not genotoxic | [1] |

| Reproductive Toxicity | No effect on reproduction | [1] |

| Developmental Toxicity | No effects on developing fetus or juvenile animals | [1] |

| Neurotoxicity | Not neurotoxic | [1] |

Dermal Absorption

Dermal absorption of this compound in humans is low. Studies have shown that less than 6% of the applied dose is absorbed through the skin.[7]

Experimental Protocols

The efficacy and safety of this compound have been evaluated using standardized and internationally recognized experimental protocols.

Efficacy Testing: Arm-in-Cage Method

The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.

A detailed protocol for this method is outlined in the WHO "Guidelines for efficacy testing of mosquito repellents for human skin" and the EPA's "Product Performance Test Guidelines OPPTS 810.3700".[6][12][13] Key steps include:

-

Subject Recruitment: Human volunteers are recruited according to ethical guidelines.

-

Repellent Application: A standardized dose of the this compound formulation is applied evenly to a defined area on the forearm of the volunteer.

-

Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti).

-

Observation: The time until the first confirmed mosquito bite is recorded. This is known as the Complete Protection Time (CPT).

-

Data Analysis: The mean CPT across multiple volunteers is calculated to determine the efficacy of the repellent.

Toxicology Testing: OECD Guidelines

The toxicological properties of this compound have been assessed using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These guidelines provide a framework for consistent and reliable safety evaluations.

| Toxicological Endpoint | Relevant OECD Guideline |

| Acute Dermal Irritation/Corrosion | OECD 404 |

| Acute Eye Irritation/Corrosion | OECD 405 |

| Skin Sensitization | OECD 406 |

| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 |

| Prenatal Developmental Toxicity Study | OECD 414 |

These guidelines detail the experimental procedures, including the selection of animal models, dose levels, observation parameters, and data interpretation. For example, the OECD 404 for acute dermal irritation involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema over a set period.[1] The OECD 471 , or Ames test, uses specific strains of bacteria to assess the mutagenic potential of a substance.[14]

Conclusion

This compound is a well-characterized insect repellent with a strong efficacy and safety profile. Its mechanism of action, primarily through the disruption of insect olfactory cues, makes it an effective alternative to other repellents. The extensive toxicological database confirms its low toxicity and suitability for use in a wide range of consumer products. This technical guide provides a comprehensive resource for professionals involved in the research, development, and regulation of insect repellents.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 7. surfacescience.ca [surfacescience.ca]

- 8. nucro-technics.com [nucro-technics.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. researchgate.net [researchgate.net]

- 11. cmmcp.org [cmmcp.org]

- 12. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]

- 13. epa.gov [epa.gov]

- 14. nib.si [nib.si]

The Genesis and Scientific Profile of Icaridin: A Technical Guide

Introduction

Icaridin, also known by the non-proprietary name Pthis compound and the original trade name Bayrepel, represents a significant advancement in the field of insect repellents. Developed in the 1980s by the German chemical company Bayer, this synthetic compound, derived from the natural compound piperine (B192125) found in black pepper, has emerged as a highly effective and safe alternative to older repellents like DEET.[1][2] This technical guide provides an in-depth overview of the history, development, mechanism of action, synthesis, and safety profile of this compound, tailored for researchers, scientists, and drug development professionals.

History and Development

The quest for a repellent with the efficacy of DEET but without its associated drawbacks, such as its characteristic odor, greasy feel, and potential to damage plastics, spurred the development of this compound.[1] Bayer's research and development efforts in the 1980s led to the synthesis of 1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine, which was initially given the code name KBR 3023.[3]

Following its development, the repellent was first commercialized in Europe and Australia in 1998 under the trade name Bayrepel.[1] In 2005, the rights to the product were transferred to Lanxess, a spin-off from Bayer, and it was subsequently renamed Saltidin.[4] The World Health Organization (WHO) has approved the International Nonproprietary Name (INN) "this compound" for this active ingredient.[1] It was registered for use in the United States by the Environmental Protection Agency (EPA) in 2001 and became commercially available in 2005.[4]

Mechanism of Action: Disrupting the Olfactory System

This compound's primary mode of action is the disruption of an insect's olfactory system, effectively rendering humans "invisible" to host-seeking insects.[1][5][6][7] This is achieved through a multi-faceted interaction with the insect's odorant-sensing apparatus.

Insects detect volatile chemical cues from their environment through olfactory receptor neurons (ORNs) located in sensory hairs on their antennae and maxillary palps. These neurons express odorant receptors (ORs) that bind to specific odorant molecules. A crucial component of this system is the highly conserved odorant receptor co-receptor (Orco), which forms a heteromeric ion channel with the specific OR.[8]

This compound is believed to interact with this system in the following ways:

-

Binding to Odorant-Binding Proteins (OBPs): Odorants entering the sensillum lymph are first bound by OBPs, which transport them to the ORs. Studies on the Anopheles gambiae odorant-binding protein 1 (AgamOBP1) have shown that this compound binds to this protein at two distinct sites.[5][6] One site is the same as the binding site for DEET, while the other is a novel secondary site.[5][6] This binding may interfere with the transport of host attractants.

-

Interaction with Odorant Receptors: While the exact interactions are still under investigation, it is hypothesized that this compound may act as an antagonist or a non-competitive inhibitor of ORs, preventing them from being activated by host cues.[9]

-

Modulation of the Orco Channel: There is evidence to suggest that some repellents may directly interact with the Orco channel, inhibiting its function and thereby disrupting the entire olfactory signaling cascade.[10]

The following diagram illustrates the proposed mechanism of action of this compound within the insect olfactory signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. surfacescience.ca [surfacescience.ca]

- 5. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights on repellent recognition by Anopheles gambiae odorant-binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. journals.plos.org [journals.plos.org]

- 9. escholarship.org [escholarship.org]

- 10. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological Profile of Icaridin: A Technical Guide for Research Applications

Introduction